![molecular formula C14H17NO3 B1404002 (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 852051-10-6](/img/structure/B1404002.png)
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Overview
Description
“®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 852051-10-6 . It has a molecular weight of 247.29 .
Physical and Chemical Properties This compound appears as a colorless to yellow sticky oil to semi-solid . It should be stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Asymmetric Synthesis
- (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is utilized in asymmetric synthesis processes. For instance, it has been employed in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts, contributing to the preparation of biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).
Synthesis of Protein Tyrosine Kinase Inhibitors
- It serves as an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. The efficient approach to synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate highlights its significance in developing therapeutic agents (Chen Xin-zhi, 2011).
Preparation of Key Intermediates for Drug Synthesis
- The compound is a key intermediate in preparing CIS-(3 R,4 R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, crucial for synthesizing CP-690550, a potent protein kinase inhibitor. This underscores its role in facilitating the production of significant pharmaceutical compounds (Hao, Liu, Zhang, & Chen, 2011).
Development of Spiropiperidine Templates
- It is used in the diastereoselective synthesis of spiropiperidine templates for β-secretase (BACE) inhibitors. This demonstrates its application in developing ligands for various receptor types, contributing to therapeutic research in neurodegenerative diseases (Martinez-Alsina et al., 2017).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment as required .
properties
IUPAC Name |
benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUKIRSAMUEXPP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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